molecular formula C19H18N2O3 B5365420 (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide

Cat. No.: B5365420
M. Wt: 322.4 g/mol
InChI Key: TUOCTBHWFLAPRF-MHWRWJLKSA-N
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Description

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide is a complex organic compound that features a cyano group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide typically involves multi-step organic reactions. One common method might include the condensation of a suitable aldehyde with a nitrile in the presence of a base to form the cyano group. The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe for studying enzyme interactions.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The cyano group could act as an electrophile, while the hydroxy and methoxy groups could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(1-phenylethyl)-2-propenamide
  • (2E)-2-cyano-3-(3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide

Uniqueness

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(15-6-4-3-5-7-15)21-19(23)16(12-20)10-14-8-9-17(22)18(11-14)24-2/h3-11,13,22H,1-2H3,(H,21,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOCTBHWFLAPRF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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